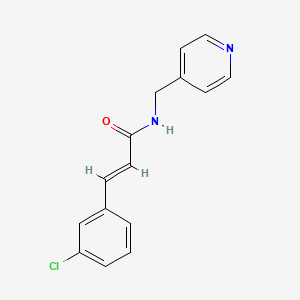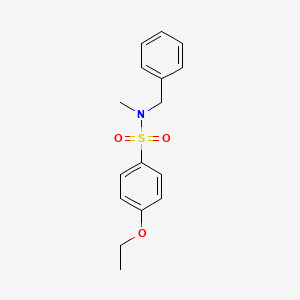![molecular formula C15H13N3O B5777561 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring.
Mecanismo De Acción
The exact mechanism of action of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have shown that this compound interacts with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, oxidative stress, and cell death. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential applications in various fields, including medicinal chemistry, neuroscience, and microbiology. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is the development of new this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of this compound and its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, this compound has potential applications in the development of new antibiotics, and further research is needed to explore this possibility.
Métodos De Síntesis
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-phenylethylamine with 2-chloropyridine-3-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride and sodium azide. Another method involves the reaction of 2-phenylethylamine with 3-chloropyridine-2-carboxylic acid, followed by the cyclization of the resulting intermediate with hydroxylamine hydrochloride and sodium hydroxide.
Aplicaciones Científicas De Investigación
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
5-(2-phenylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-5-12(6-3-1)8-9-14-17-15(18-19-14)13-7-4-10-16-11-13/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSPWOJYEMISGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5777479.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)


![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5777538.png)
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)